4-(Trifluoromethylsulfonimidoyl)aniline
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Overview
Description
4-(Trifluoromethylsulfonimidoyl)aniline is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethylsulfonimidoyl group attached to an aniline moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of aniline with trifluoromethylsulfonyl chloride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4-(Trifluoromethylsulfonimidoyl)aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to other functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Trifluoromethylsulfonimidoyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The precise mechanism of action of 4-(Trifluoromethylsulfonimidoyl)aniline is not fully understood. it is believed to act as a catalyst in synthesizing other compounds and may function as a nucleophile, participating in covalent bond formation. Additionally, it may act as an electron-donating group, contributing to the creation of coordination complexes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylsulfonyl)aniline: Similar in structure but with a sulfonyl group instead of a sulfonimidoyl group.
4-(Trifluoromethyl)aniline: Lacks the sulfonimidoyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Trifluoromethylsulfonimidoyl)aniline is unique due to the presence of the sulfonimidoyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZQNHXZLKFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=N)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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